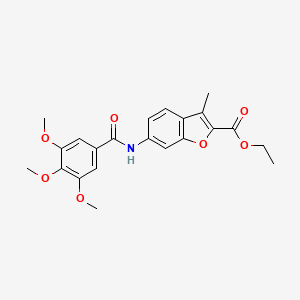

![molecular formula C15H14ClNO4S2 B2780271 methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate CAS No. 2097920-20-0](/img/structure/B2780271.png)

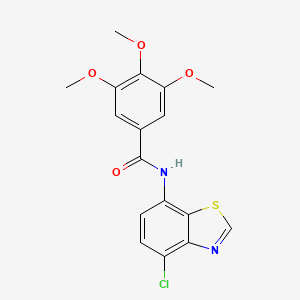

methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-c]pyridine core, which is a bicyclic system containing a five-membered thiene ring fused with a six-membered pyridine ring . The molecule also contains a sulfonyl group attached to the thieno[3,2-c]pyridine core and a benzoate group attached to the sulfonyl group.Applications De Recherche Scientifique

Kinase Inhibition

The thieno[2,3-c]pyridine scaffold, including our compound, has been explored as a potential starting point for developing kinase inhibitors . Inspired by X-ray structures of kinase-bound thieno[2,3-c]pyridines, researchers have synthesized derivatives. Notably, the compound we’re discussing was identified as a hit compound for inhibiting the GRK2 kinase. Further structure-driven optimization led to the preparation of potent and highly ligand-efficient inhibitors, which could serve as a foundation for future drug discovery programs.

Bicyclic Heteroaromatic Motifs in Medicinal Chemistry

Heteroaromatic scaffolds play a crucial role in medicinal chemistry. The thieno[2,3-c]pyridine system combines well-defined structural features with the ability of heteroatoms to form secondary interactions with biological targets. These interactions enhance selectivity and reactivity. Researchers have explored this scaffold due to its potential as an ATP-mimetic kinase inhibitor .

Antitumor Activity

Thiophene derivatives, including thieno[2,3-c]pyridines, exhibit antitumor activity . While specific studies on our compound are scarce, its structural features suggest potential in cancer research. Investigating its effects on tumor cell lines and understanding its mechanism of action could yield valuable insights.

Material Science: Light-Emitting Diodes (LEDs)

Thiophene derivatives find applications in material science, including the fabrication of light-emitting diodes (LEDs) . Although our compound’s direct role in LEDs is not established, its thiophene moiety could contribute to electronic properties. Further exploration may reveal its suitability for optoelectronic devices.

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity . While our compound’s specific antimicrobial effects remain unexplored, its unique structure warrants investigation. Researchers could assess its potential as an antimicrobial agent against specific pathogens.

Analgesic and Anti-Inflammatory Effects

Thiophenes have been associated with analgesic and anti-inflammatory properties . Although our compound’s activity in this regard is speculative, its structural features may contribute to modulating pain and inflammation pathways. Preclinical studies could shed light on its efficacy.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Compounds with similar structures have been studied for a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could explore the potential biological activities of “methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate”.

Propriétés

IUPAC Name |

methyl 4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S2/c1-21-15(18)10-2-4-12(5-3-10)23(19,20)17-7-6-13-11(9-17)8-14(16)22-13/h2-5,8H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPIAZSKPQNBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![Methyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2780204.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2780210.png)